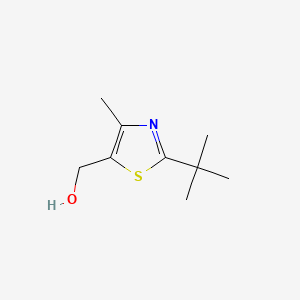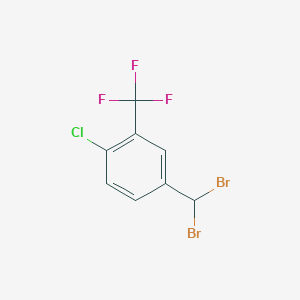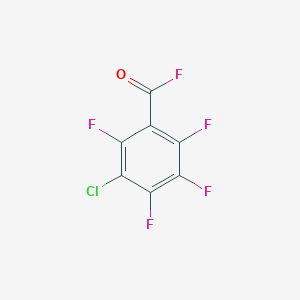
4-Chloro-2-fluorobenzal chloride, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-fluorobenzyl chloride is a chemical compound with the IUPAC name 4-chloro-1-(chloromethyl)-2-fluorobenzene . It has a molecular weight of 179.02 and is typically available in liquid form . This compound is highly versatile and is used extensively in scientific research. Its unique properties enable a broad range of applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluorobenzyl chloride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a chloromethyl group . The InChI code for this compound is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis
4-Chloro-2-fluorobenzyl chloride is a liquid at room temperature . It has a molecular weight of 179.02 . The compound’s InChI code is 1S/C7H5Cl2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 .作用机制
The mechanism of action of 4-Chloro-2-fluorobenzal chloride, 95% is not well understood. However, it is believed that the chlorine and fluorine atoms attached to the benzene ring are responsible for the compound's reactivity. The chlorine atom acts as a Lewis acid, while the fluorine atom acts as a Lewis base, resulting in an electrostatic attraction between the two atoms. This attraction allows the compound to interact with other molecules, resulting in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-fluorobenzal chloride, 95% are not well understood. However, it has been shown to be non-toxic in animal studies, and is not known to be mutagenic or carcinogenic. In addition, 4-Chloro-2-fluorobenzal chloride, 95% has been shown to inhibit the growth of certain bacterial and fungal species, suggesting that it may have some antimicrobial activity.
实验室实验的优点和局限性
The main advantages of using 4-Chloro-2-fluorobenzal chloride, 95% in laboratory experiments are its high reactivity and its low toxicity. It is a versatile reagent that can be used in a variety of reactions, and its low toxicity makes it safe to handle. However, there are some limitations to its use. 4-Chloro-2-fluorobenzal chloride, 95% is not very stable in water, and its solubility in organic solvents is limited. In addition, it is not very soluble in some common solvents, such as acetone and ethanol.
未来方向
Future research on 4-Chloro-2-fluorobenzal chloride, 95% could focus on its potential applications in drug development, as well as its mechanism of action. In addition, further studies could be conducted on its biochemical and physiological effects, as well as its potential toxicity. Additionally, research could be done to explore the use of 4-Chloro-2-fluorobenzal chloride, 95% in the synthesis of other compounds, and to develop more efficient and cost-effective methods of synthesis. Finally, studies could be conducted to investigate the potential uses of 4-Chloro-2-fluorobenzal chloride, 95% in environmental remediation.
合成方法
4-Chloro-2-fluorobenzal chloride, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation of 4-chlorobenzaldehyde with 2-fluoroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction yields 4-Chloro-2-fluorobenzal chloride, 95% in high yields and purity. Other methods of synthesis include the reaction of 4-chlorobenzonitrile with 2-fluoroacetic acid in the presence of anhydrous zinc chloride, or the reaction of 4-chlorobenzene with 2-fluoroacetyl chloride in the presence of sulfuric acid.
科学研究应用
4-Chloro-2-fluorobenzal chloride, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent labeling agent, as it absorbs ultraviolet light and emits visible light. In addition, 4-Chloro-2-fluorobenzal chloride, 95% is used as a chromogenic reagent in the detection of certain proteins, and as a probe in the study of enzyme-substrate interactions.
安全和危害
4-Chloro-2-fluorobenzyl chloride is classified as a corrosive substance . It can cause severe skin burns and eye damage . Safety precautions include avoiding inhalation, wearing protective gloves, clothing, and eye/face protection, and ensuring proper ventilation . In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water .
属性
IUPAC Name |
4-chloro-1-(dichloromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKMNRPYWAZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

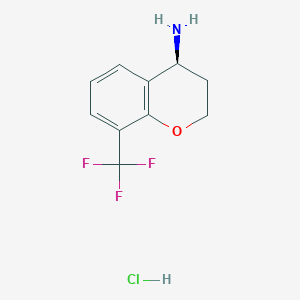
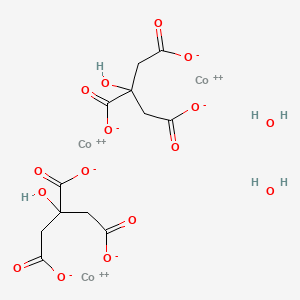
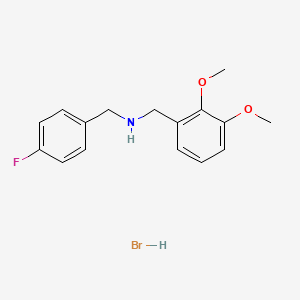

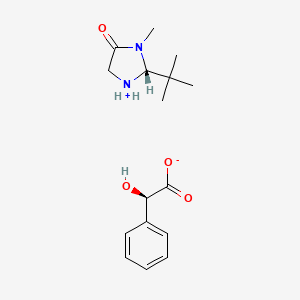
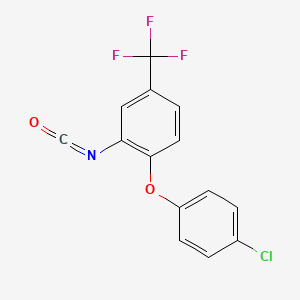
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)

